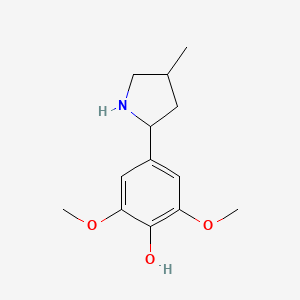
2,6-Dimethoxy-4-(4-methylpyrrolidin-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethoxy-4-(4-methylpyrrolidin-2-yl)phenol is an organic compound with a complex structure that includes a phenol moiety substituted with two methoxy groups and a 4-methylpyrrolidin-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-4-(4-methylpyrrolidin-2-yl)phenol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2,6-dimethoxyphenol with 4-methylpyrrolidine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
2,6-Dimethoxy-4-(4-methylpyrrolidin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: The methoxy groups and the pyrrolidinyl group can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Reduced phenolic derivatives.
Substitution: Alkylated or acylated phenolic compounds.
科学研究应用
2,6-Dimethoxy-4-(4-methylpyrrolidin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2,6-Dimethoxy-4-(4-methylpyrrolidin-2-yl)phenol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s phenolic structure allows it to participate in redox reactions, potentially affecting cellular oxidative stress levels. Additionally, the pyrrolidinyl group may interact with various receptors or enzymes, modulating their activity and leading to biological effects.
相似化合物的比较
Similar Compounds
2,6-Dimethoxyphenol: A simpler analog with similar methoxy substitutions but lacking the pyrrolidinyl group.
4-Allyl-2,6-dimethoxyphenol: Another related compound with an allyl group instead of the pyrrolidinyl group.
Uniqueness
2,6-Dimethoxy-4-(4-methylpyrrolidin-2-yl)phenol is unique due to the presence of the 4-methylpyrrolidin-2-yl group, which imparts distinct chemical and biological properties compared to its simpler analogs
属性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC 名称 |
2,6-dimethoxy-4-(4-methylpyrrolidin-2-yl)phenol |
InChI |
InChI=1S/C13H19NO3/c1-8-4-10(14-7-8)9-5-11(16-2)13(15)12(6-9)17-3/h5-6,8,10,14-15H,4,7H2,1-3H3 |
InChI 键 |
IOQHMIKLQUQPKU-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(NC1)C2=CC(=C(C(=C2)OC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


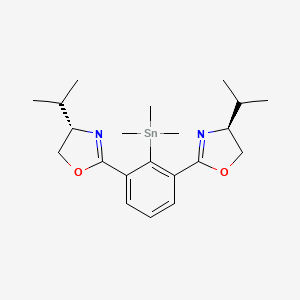
![2-(5-Methyl-1H-pyrazol-3-yl)benzo[d]thiazole](/img/structure/B12868981.png)
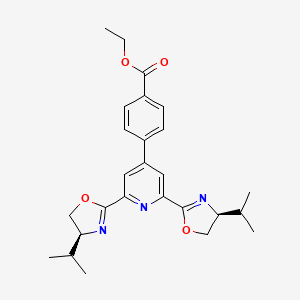
![3-methyl-6,7-dihydroisoxazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B12868991.png)

![(4R)-4-ethyl-4-[2-(furan-2-yl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12869019.png)
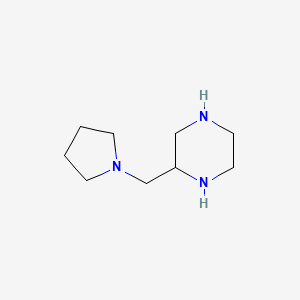
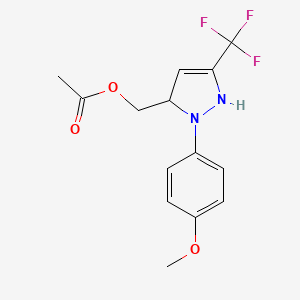
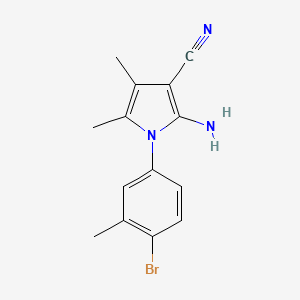

![1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine dihydrochloride](/img/structure/B12869045.png)
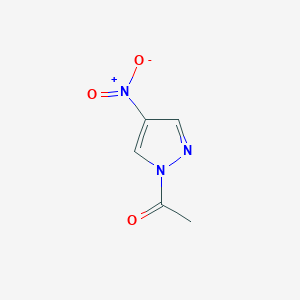
![Sodium 4-(((6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-2H-pyrazino[2,1-c][1,2,4]triazin-6-yl)methyl)phenyl hydrogen phosphate](/img/structure/B12869056.png)
![3-(Fluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12869058.png)
